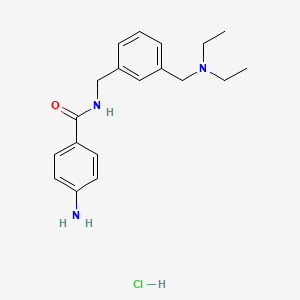
1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “D 69” is a synthetic organic molecule known for its role as a phospholipase D inhibitor. It exhibits approximately 20-fold selectivity for phospholipase D1 over phospholipase D2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “D 69” involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of “D 69” may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as preparative liquid chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
“D 69” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “D 69” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced naphthalene-2-carboxamide derivatives .
Scientific Research Applications
“D 69” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting phospholipase D, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in targeting diseases related to phospholipase D activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of “D 69” involves its selective inhibition of phospholipase D1. By binding to the active site of the enzyme, “D 69” prevents the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can modulate cellular functions such as membrane trafficking, cytoskeletal organization, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Compound 68: Another phospholipase D inhibitor with different selectivity profiles.
Compound 70: A structurally similar compound with variations in the benzimidazole moiety.
Uniqueness
“D 69” stands out due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific roles of these enzymes in cellular processes. Its unique structure also allows for modifications that can enhance its potency and selectivity .
Properties
CAS No. |
13351-02-5 |
|---|---|
Molecular Formula |
C11H14ClN5 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI Key |
AXIUXECRTOGILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



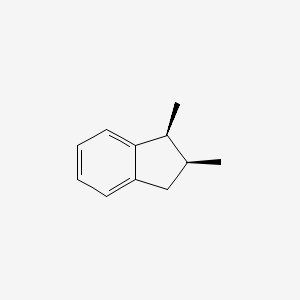


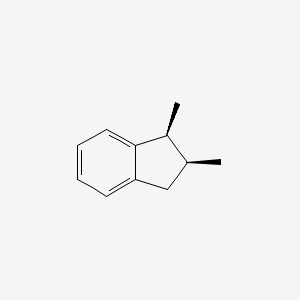
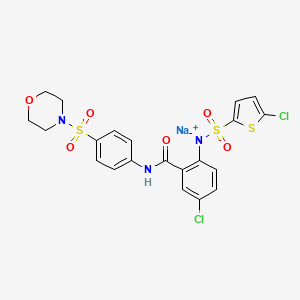

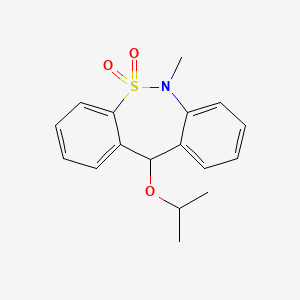



![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

